molecular formula C15H9ClF2N4O B278859 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278859
M. Wt: 334.71 g/mol
InChI Key: SMKHEYMXEZMMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CCT018159, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazole derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it has been reported to inhibit the activity of various enzymes and signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation, leading to reduced inflammation in animal models.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been reported to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation and have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and reproducibility of synthesis. Moreover, this compound has been extensively studied in various preclinical models, making it a well-established compound for research. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide. One area of research is the development of more potent analogs of this compound with improved solubility and selectivity for specific targets. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Moreover, the in vivo efficacy and safety of this compound need to be further evaluated in animal models before clinical trials can be initiated.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-chlorophenylhydrazine with 3,4-difluorobenzoyl chloride, followed by the addition of triazole-3-carboxamide. The resulting compound is then purified through column chromatography to obtain this compound in high purity. This synthesis method has been reported in various research articles and has been successfully replicated by several research groups.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, this compound has been reported to induce apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
Inflammation is another area of research where this compound has shown promising results. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Moreover, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, making it a potential candidate for the treatment of neurodegenerative disorders.

properties

Molecular Formula

C15H9ClF2N4O

Molecular Weight

334.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3,4-difluorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H9ClF2N4O/c16-9-1-4-11(5-2-9)22-8-19-14(21-22)15(23)20-10-3-6-12(17)13(18)7-10/h1-8H,(H,20,23)

InChI Key

SMKHEYMXEZMMPL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)Cl

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=CC(=C(C=C3)F)F)Cl

Origin of Product

United States

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